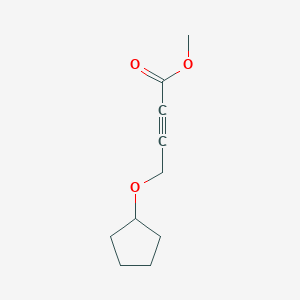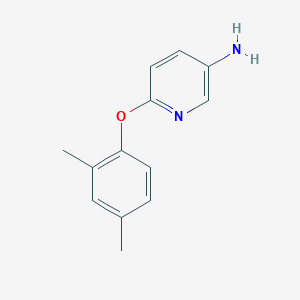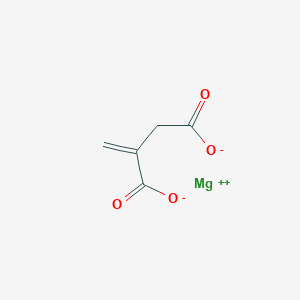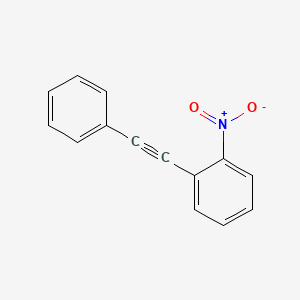
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzothiazole and dimethylphosphorylphenyl groups. Common reagents used in these reactions include chlorinating agents, phosphorating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylphosphoryl group.
Reduction: Reduction reactions may target the pyrimidine or benzothiazole rings.
Substitution: Various substitution reactions can occur, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets may provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its biological activity could be explored for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:
- 4-amino-5-chloro-2-methylpyrimidine
- 2,4-diamino-5-chloropyrimidine
- 2-methyl-4-(2-dimethylphosphorylphenyl)pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H19ClN5OPS |
|---|---|
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-(2-methyl-1,3-benzothiazol-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H19ClN5OPS/c1-12-23-16-9-8-13(10-18(16)29-12)24-20-22-11-14(21)19(26-20)25-15-6-4-5-7-17(15)28(2,3)27/h4-11H,1-3H3,(H2,22,24,25,26) |
Clave InChI |
DUTNDDOVMYTNSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13894400.png)
![1-{bicyclo[1.1.1]pentan-1-yl}-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13894437.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)

![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)




![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)




